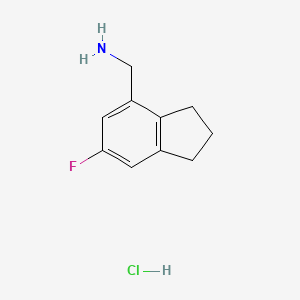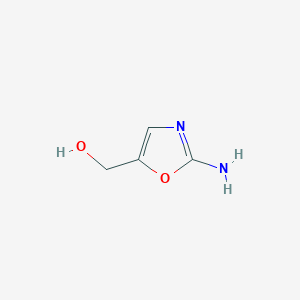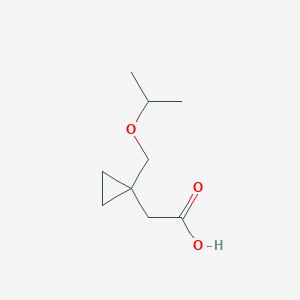
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the side chain contains a double bond and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to form 3,4-dimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4-dimethoxyphenylpropionic acid.
Amidation: The propionic acid is converted to the corresponding amide.
Reduction to Amine: Finally, the amide is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the amine group to an alkyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)propane-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological and psychological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Receptor Binding: It may interact with specific receptors in the brain, influencing neurotransmission and potentially exerting psychoactive effects.
Pathways: The compound may modulate signaling pathways related to mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the double bond in the side chain.
Mescaline: Another related compound with an additional methoxy group at the 5 position, known for its psychoactive properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both an amine group and a double bond in the side chain. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,7,12H2,1-2H3/b4-3+ |
Clé InChI |
QIWFEXIJCDVGGL-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/CN)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















